4H-1-Benzothiopyran-4-one, 2,3-dihydro-7-methyl-
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Overview
Description
Preparation Methods
The synthesis of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-7-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-mercaptobenzaldehyde with methyl vinyl ketone in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
4H-1-Benzothiopyran-4-one, 2,3-dihydro-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the dihydro derivative.
Scientific Research Applications
4H-1-Benzothiopyran-4-one, 2,3-dihydro-7-methyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-7-methyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
4H-1-Benzothiopyran-4-one, 2,3-dihydro-7-methyl- can be compared with other similar compounds, such as:
4H-1-Benzopyran-4-one: This compound has a similar structure but lacks the sulfur atom present in benzothiopyrans. It is known for its flavonoid derivatives, which have various biological activities.
4H-1-Benzothiopyran-4-one: This compound is similar but without the 7-methyl substitution. The presence of the methyl group in 4H-1-Benzothiopyran-4-one, 2,3-dihydro-7-methyl- can influence its chemical reactivity and biological activity.
The uniqueness of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-7-methyl- lies in its specific structural features, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10O2S |
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Molecular Weight |
194.25 g/mol |
IUPAC Name |
7-methylsulfanyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H10O2S/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
XCSOOJCZFALLHU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(=O)CCO2 |
Origin of Product |
United States |
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